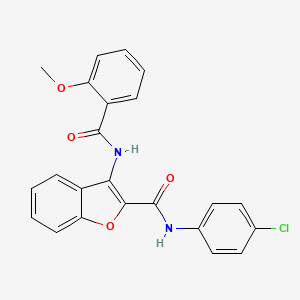

N-(4-chlorophenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O4/c1-29-18-8-4-3-7-17(18)22(27)26-20-16-6-2-5-9-19(16)30-21(20)23(28)25-15-12-10-14(24)11-13-15/h2-13H,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKCVRILGJBQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

Substitution Reactions: Chlorination and methoxylation reactions can be used to introduce the 4-chlorophenyl and 2-methoxybenzamido groups, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Amidation and Transamidation Reactions

The compound’s carboxamide groups participate in transamidation and coupling reactions. For example:

-

BOP-Cl-mediated coupling : A Ru(II)-catalyzed amidation strategy, analogous to methods used for benzo[d]thiazole derivatives, could enable regioselective modifications at the benzofuran core .

-

Hydrazide formation : Reaction with hydrazine hydrate may cleave the amide bond, generating intermediates for further functionalization (e.g., Schiff base formation) .

Table 1: Representative Amidation Conditions

| Reaction Type | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Transamidation | BOP-Cl, Et₃N, CH₂Cl₂, rt | 44–81 | |

| Hydrazide synthesis | Hydrazine hydrate, EtOH, reflux | 80 |

Electrophilic Substitution

The 4-chlorophenyl and benzofuran moieties are susceptible to electrophilic substitution:

-

Aromatic chlorination : The para-chlorine on the phenyl group may direct further electrophilic substitution (e.g., nitration or sulfonation) under acidic conditions .

-

Methoxy group demethylation : The 2-methoxybenzamido group can undergo demethylation with reagents like BBr₃ to yield phenolic derivatives .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

-

Thiazolidinone formation : Reaction with 2-mercaptoacetic acid or chloroacetic acid facilitates cyclization to thiazolidinone derivatives, as demonstrated in related thienopyrimidinone systems .

-

Pyrazole synthesis : Condensation with ethylacetoacetate yields pyrazole rings, leveraging the reactivity of the carboxamide group .

Table 2: Cyclization Reaction Outcomes

| Product Type | Reagents | Key Conditions | Source |

|---|---|---|---|

| Thiazolidinone | 2-Mercaptoacetic acid | Dry benzene, Δ | |

| Pyrazole | Ethylacetoacetate | Acetic acid, reflux |

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group may undergo nucleophilic displacement:

-

Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids could replace the chlorine atom, as seen in analogous benzofuran derivatives.

-

Hydrolysis : Under basic conditions, the chloro substituent may hydrolyze to a hydroxyl group.

Oxidation and Reduction

-

Benzofuran core oxidation : The fused benzofuran ring may oxidize to a diketone under strong oxidizing agents (e.g., KMnO₄).

-

Amide reduction : LiAlH₄ or BH₃ could reduce the carboxamide to a methylene amine .

Biological Activity-Driven Modifications

The compound’s anti-cancer and anti-inflammatory potential, inferred from structurally similar benzofuran derivatives , motivates targeted modifications:

-

Prodrug synthesis : Esterification of the carboxamide group enhances bioavailability .

-

Targeted arylations : Introducing sulfonamide or nitro groups modulates receptor binding affinity, as demonstrated in dopamine D3 receptor modulators .

Stability and Degradation

Scientific Research Applications

Structure and Composition

- Molecular Formula : C22H21ClN2O3

- Molecular Weight : 396.9 g/mol

- IUPAC Name : N-(4-chlorophenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide

The compound features a benzofuran core, which is known for its bioactive properties, along with a chlorophenyl and methoxybenzamido substituent that contribute to its pharmacological profile.

Anticancer Activity

Studies have indicated that compounds similar to N-(4-chlorophenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide exhibit significant anticancer properties. The benzofuran moiety has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, research has shown that derivatives of benzofuran can inhibit the growth of breast and colon cancer cells through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro and in vivo studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation markers, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties

Research indicates that the compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. Mechanistic studies suggest that it may protect neuronal cells from oxidative stress and apoptosis by modulating mitochondrial function and reducing reactive oxygen species (ROS) production .

Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of this compound. Preliminary results suggest effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters examined a series of benzofuran derivatives, including N-(4-chlorophenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide, demonstrating significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

In a study featured in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound in a murine model of colitis. The results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory bowel diseases .

Case Study 3: Neuroprotection

Research published in Neuroscience Letters highlighted the neuroprotective effects observed when administering N-(4-chlorophenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide to models of oxidative stress-induced neuronal damage. The findings indicated significant preservation of neuronal integrity and function, supporting further exploration into its therapeutic potential for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-3-(2-hydroxybenzamido)benzofuran-2-carboxamide

- N-(4-bromophenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide

- N-(4-chlorophenyl)-3-(2-methoxybenzamido)benzothiophene-2-carboxamide

Uniqueness

N-(4-chlorophenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl and 2-methoxybenzamido groups may confer distinct properties compared to similar compounds, such as different binding affinities to biological targets or varied chemical stability.

Biological Activity

N-(4-chlorophenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide, a compound with potential pharmacological applications, has been the subject of various studies focusing on its biological activity. This article delves into the compound's mechanisms, biological effects, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(4-chlorophenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide can be summarized as follows:

- Molecular Formula : C_{16}H_{15}ClN_{2}O_{3}

- Molecular Weight : 320.75 g/mol

- IUPAC Name : N-(4-chlorophenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide

This compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that N-(4-chlorophenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide acts primarily as a calcium-activated chloride channel (CaCC) modulator . This modulation can influence various physiological processes, including smooth muscle contraction and secretion in epithelial tissues .

Pharmacological Effects

-

Anticancer Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:

- Hep-G2 (liver cancer)

- MCF-7 (breast cancer)

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in cellular models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in managing inflammatory diseases .

- Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotection by reducing oxidative stress in neuronal cells, which could be beneficial in neurodegenerative conditions .

Data Summary

The following table summarizes key biological activities and findings related to N-(4-chlorophenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide:

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of N-(4-chlorophenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide, researchers treated Hep-G2 cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 25 µM. Mechanistic studies revealed significant activation of apoptotic pathways.

Case Study 2: Anti-inflammatory Action

Another study investigated the anti-inflammatory effects using RAW 264.7 macrophages stimulated with LPS (lipopolysaccharide). Treatment with the compound resulted in a significant decrease in nitric oxide (NO) production, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. How can the synthesis of N-(4-chlorophenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide be optimized for improved yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including benzofuran core formation, coupling with 2-methoxybenzamide, and final functionalization with a 4-chlorophenyl group. Key steps include:

- Intermediate purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate intermediates .

- Coupling conditions : Optimize reaction time (e.g., 12–24 hours) and temperature (60–80°C) for amide bond formation, monitored via TLC or HPLC .

- Yield enhancement : Introduce catalytic bases like DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to activate carboxyl groups during coupling .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.8–8.2 ppm for benzofuran and chlorophenyl groups) and confirm methoxy (-OCH₃) signals at δ ~3.8 ppm .

- FT-IR : Validate amide C=O stretches (1650–1680 cm⁻¹) and benzofuran C-O-C vibrations (1240–1270 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) with ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~450–460) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?

Methodological Answer:

- Molecular docking (AutoDock Vina) :

- Prepare the ligand (AM1-BCC charges) and receptor (PDB: 4HX3 for kinase targets).

- Grid box centered on the ATP-binding site (20 ų). Analyze binding poses for hydrogen bonds with methoxy/chlorophenyl groups .

- MD simulations (GROMACS) : Run 100 ns trajectories in explicit solvent to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .

Q. How should researchers address contradictions in reported biological activities of benzofuran carboxamides?

Methodological Answer:

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) with controlled concentrations (1–100 µM) .

- Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

Q. What strategies mitigate challenges in analyzing NMR spectra of complex benzofuran derivatives?

Methodological Answer:

- 2D NMR (HSQC/HMBC) : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings (e.g., HMBC cross-peaks between benzofuran C-2 and amide NH) .

- Solvent selection : Use deuterated DMSO-d₆ to enhance amide proton solubility and shift exchangeable protons downfield .

- Dynamic effects : Analyze variable-temperature NMR (298–318 K) to distinguish rotamers in the methoxybenzamido group .

Q. How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via UPLC-PDA (220–400 nm) .

- Plasma stability : Incubate with rat plasma (1 mg/mL) at 37°C. Quench with acetonitrile and quantify parent compound using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.